molecular formula C19H15N3O4S B457635 N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide

N'-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide

Cat. No.: B457635
M. Wt: 381.4g/mol
InChI Key: DYWBBCSUVKBETB-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a benzenesulfonohydrazide moiety, and a cyanophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide typically involves a multi-step process. One common method includes the reaction of 4-cyanophenol with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-[(4-cyanophenoxy)methyl]furan-2-carbaldehyde. This intermediate is then reacted with benzenesulfonohydrazide under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted sulfonohydrazides.

Scientific Research Applications

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The furan ring and cyanophenoxy group may participate in binding interactions with enzymes or receptors, while the sulfonohydrazide moiety could be involved in redox reactions or nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-{5-[(4-cyanophenoxy)methyl]furan-2-yl}methylidene]benzenesulfonohydrazide stands out due to its combination of a furan ring, a cyanophenoxy group, and a benzenesulfonohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4g/mol

IUPAC Name

N-[(Z)-[5-[(4-cyanophenoxy)methyl]furan-2-yl]methylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H15N3O4S/c20-12-15-6-8-16(9-7-15)25-14-18-11-10-17(26-18)13-21-22-27(23,24)19-4-2-1-3-5-19/h1-11,13,22H,14H2/b21-13-

InChI Key

DYWBBCSUVKBETB-BKUYFWCQSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)COC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)COC3=CC=C(C=C3)C#N

Origin of Product

United States

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